molecular formula C20H24N6O2 B2676448 1-Cyclohexyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea CAS No. 1020976-63-9

1-Cyclohexyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea

Cat. No.: B2676448
CAS No.: 1020976-63-9
M. Wt: 380.452
InChI Key: WEGNPRMVMCAPHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea (CAS# 1020976-63-9) is a chemical compound with the molecular formula C20H24N6O2 and a molecular weight of 380.44 g/mol . This urea derivative features a [1,2,4]triazolo[4,3-b]pyridazine core structure, a scaffold recognized in medicinal chemistry for its diverse biological activities. The compound is supplied for research purposes to investigate the structure-activity relationships (SAR) and therapeutic potential of this class of molecules. The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a key template in organic synthesis and the development of novel therapeutic agents . Recent scientific literature highlights that compounds sharing this core structure are being actively explored as potent anti-infective agents. For instance, related triazolopyridazine analogs have demonstrated significant efficacy as lead compounds in the treatment of cryptosporidiosis, a severe gastrointestinal infection caused by Cryptosporidium parasites . Researchers are utilizing these molecules to develop new treatments with improved safety profiles and efficacy against this and other parasitic diseases. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. All necessary safety data sheets (SDS) and handling instructions should be consulted prior to use.

Properties

IUPAC Name

1-cyclohexyl-3-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c27-20(22-16-9-5-2-6-10-16)21-13-14-28-18-12-11-17-23-24-19(26(17)25-18)15-7-3-1-4-8-15/h1,3-4,7-8,11-12,16H,2,5-6,9-10,13-14H2,(H2,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGNPRMVMCAPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with ortho esters to form the triazolopyridazine core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Typical Reactions

1-Cyclohexyl-3-(2-((3-phenyl- triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea can undergo chemical reactions typical of urea derivatives and heterocycles. These reactions often require specific catalysts and reaction conditions to ensure selectivity and yield. For example, reducing agents like lithium aluminum hydride may be used for selective reductions.

Reactions of Related Compounds

Pyrazole derivatives, which are related to the triazolo-pyridazine component of 1-Cyclohexyl-3-(2-((3-phenyl- triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea, can be synthesized through various methods .

  • Cycloaddition of Diazocarbonyl Compounds He et al. studied the reaction of ethyl α-diazoacetate on phenylpropargyl in triethylamine and with zinc triflate as a catalyst, which led to the corresponding pyrazole in good yield .

  • Cyclocondensation Reactions Gosselin and co-workers proposed new reaction conditions for the regioselective synthesis of 1,3-substituted 1-arylpyrazoles from 1,3-dicarbonyl compounds . The cyclocondensation of an aryl hydrochloride hydrazine with 1,3-diketones in aprotic dipolar solvents gives better results than in polar protic solvents .

Additional Reactions

The compound may undergo various chemical reactions, which are critical for understanding its stability and reactivity in biological systems:

Use as a Coupling Reagent

(E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) can be used as a coupling reagent in various reactions .

Procedure for the Synthesis of Esters, Thioesters, and Amides

  • Add the appropriate alcohol or amine (1 mmol) to the reaction mixture and stir at room temperature for the indicated time (Scheme 2) .

  • After completion of the reaction (monitored by TLC), add EtOAc (30 mL) .

  • Wash the organic layer successively with saturated NaHCO3(3 × 5 mL), 1N HCl (3 × 5 mL), and brine; and dry using anhydrous Na2SO4 .

  • Finally, Na2SO4was filtered off and the solvent was evaporated to obtain the product, which was purified by column chromatography .

Procedure for the Peptide Synthesis

  • Add the appropriate amino acid (1 mmol) to the reaction mixture and stir at room temperature for the indicated time (Scheme 2) .

  • After completion of the reaction (monitored by TLC), add EtOAc (30 mL) .

  • Wash the organic layer successively with saturated NaHCO3(3 × 5 mL), 1N HCl (3 × 5 mL), and brine; and dried using anhydrous Na2SO4 .

  • Finally, Na2SO4was filtered and the solvent was evaporated .

  • Purify the product by silica gel column chromatography .

Solution-Phase Synthesis of Boc-VVIA-OMe

  • Cool the reaction mixture to 0 °C and add NMM (2.2 mmol) followed by isobutyl chloroformate (2 mmol) .

  • Stir the reaction mixture for 30 min at 0 °C, after which add a solution of valine methyl ester hydrochloride (2 mmol) and NMM (2.2 mmol) in DMF (5 mL) .

  • Continue stirring the reaction for another 2 h at room temperature .

  • After completion of the reaction, add ice-cold water to the reaction mixture .

  • Extract the product with EtOAc (20 mL) and wash the organic layer successively with saturated NaHCO3solution (2 × 5 mL) and 5% citric acid solution (2 × 5 mL) .

  • Finally, dry the combined organic layer using anhydrous Na2SO4 .

  • Obtain the solid product (Boc-IA-OMe) after evaporation of EtOAc by a rotary vacuum evaporator .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer activities. For instance, studies have shown that related compounds can effectively inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The mechanism often involves the inhibition of key enzymes or receptors associated with cancer progression.

Case Study : A recent study evaluated the anticancer efficacy of various triazolo derivatives against human cancer cell lines. The results demonstrated that certain modifications to the triazolo structure significantly enhanced cytotoxicity, with IC50 values as low as 5 μM in some cases .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory responses.

Case Study : In a rat model of carrageenan-induced paw edema, derivatives similar to this compound demonstrated significant reductions in edema compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The observed IC50 values ranged from 0.034 to 0.052 μM .

Antiviral Activity

Preliminary investigations suggest that this compound may possess antiviral properties. Specifically, it has been noted for its potential effectiveness against RNA viruses.

Case Study : A study focusing on the antiviral efficacy of similar compounds reported EC50 values between 0.20 and 0.35 μM against various viral strains, indicating strong potential for development as antiviral agents .

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea involves its interaction with specific molecular targets. The triazolopyridazine moiety is known to bind to certain enzymes and receptors, modulating their activity. This binding can lead to the inhibition of enzyme activity or the activation of receptor-mediated pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazolopyridazine Core

  • 1-(4-Ethylphenyl)-3-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea (): This analog replaces the phenyl group on the triazolopyridazine with a 3-methoxyphenyl substituent.
  • AZD5153 ((3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one) (): AZD5153 shares the triazolopyridazine core but incorporates a piperidine-piperazine system instead of urea. It is a potent BET inhibitor (IC₅₀ = 2–5 nM) with demonstrated anticancer activity .

Urea-Based Derivatives

  • 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) (): This compound replaces the triazolopyridazine with a pyrazole ring. It has a melting point of 182–184°C and a molecular weight of 286.34 g/mol.
  • 1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (15a) ():
    This urea derivative features a triazole-pyridine hybrid core. The nitro group on the phenyl ring may enhance electrophilic reactivity, but its larger steric bulk could hinder target engagement compared to the target compound’s phenyl group .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Key Substituents
Target Compound ~413.45* Not reported ~3.2 Cyclohexyl, phenyl-triazolopyridazine
1-Ethyl-3-(3-methyl-1-phenyl-pyrazolyl)urea (9a) 286.34 182–184 ~2.1 Ethyl, pyrazole
AZD5153 590.67 Not reported ~3.8 Piperidine-piperazine, methoxy
Compound 15a () ~450.50* Not reported ~2.9 Nitrophenyl, methoxyphenyl

*Calculated based on structural formulas.

Biological Activity

1-Cyclohexyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea (CAS No. 1020976-63-9) is an organic compound that features a cyclohexyl ring, a urea moiety, and a triazolopyridazinyl group. This structure suggests potential biological activity, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

  • Molecular Formula : C20H24N6O2
  • Molecular Weight : 380.452 g/mol
  • IUPAC Name : 1-cyclohexyl-3-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]urea

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the triazolo-pyridazine core.
  • Coupling with cyclohexyl isocyanate to form the urea linkage.
  • Final modifications to achieve the desired substituents.

Anticancer Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit significant anticancer properties. For example:

  • Mechanism of Action : Compounds similar to this compound have shown to induce apoptosis in cancer cells through pathways such as PARP inhibition and EGFR signaling disruption. In vitro studies have demonstrated IC50 values as low as 0.33 μM for related triazole derivatives against various cancer cell lines .
CompoundTarget Cell LineIC50 (μM)Mechanism
Triazole DerivativeHCT116 (colon cancer)0.33PARP inhibition
Triazole DerivativeMCF-7 (breast cancer)VariesEGFR inhibition

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • In Vitro Testing : Studies show that derivatives of similar structures exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were reported to be effective against strains like Escherichia coli and Staphylococcus aureus .
Bacterial StrainMIC (μg/mL)
E. coli≤ 50
S. aureus≤ 16

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by the following factors:

  • Substituents on the Triazole Ring : Variations in the phenyl group can enhance or diminish activity.
  • Cyclohexyl Moiety : The presence of bulky groups can affect binding affinity and bioavailability.

Study on Anticancer Effects

In a study published in Molecules, a series of triazole derivatives were synthesized and tested for anticancer activity. The results indicated that modifications at the 1-position significantly influenced cytotoxicity against various cancer cell lines .

Study on Antimicrobial Properties

A recent article highlighted the synthesis of several urea derivatives and their antimicrobial activities against multiple pathogens. The findings showed that compounds with similar structural features to this compound exhibited potent antibacterial effects .

Q & A

Q. How to validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • CRISPR/Cas9 knockout : Silence putative targets (e.g., PI3Kγ) in cell lines and assess rescue of phenotype post-treatment .
  • SPR (Surface Plasmon Resonance) : Immobilize recombinant proteins on CM5 chips to measure binding kinetics (ka/kd) in real-time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.